2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is an organic boron compound. It is a colorless liquid that is relatively stable at room temperature. This compound is commonly used as an organic boron reagent and has significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds, oxidation, and reduction reactions .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Biochemical Pathways
It is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can exhibit unique optical and electrochemical properties, suggesting that the compound may interact with biochemical pathways related to these processes.
Result of Action
It is known to be used in the synthesis of novel copolymers . These copolymers can exhibit unique optical and electrochemical properties, which could potentially be exploited in various applications, such as in the design of new materials or in the development of sensors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and activity could be affected by humidity levels. Additionally, its reactivity with diols could potentially be influenced by the presence of these compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-methoxy-2-methyl ethanol, boric acid, and carbon dioxide using pentyl lithium as a reagent . The specific synthetic route and reaction conditions can be optimized based on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of pinacol borane and dimethyl carbonate in the presence of a catalyst such as La[N(SiMe3)2]3. The reaction is carried out under an inert atmosphere (nitrogen or argon) at room temperature for several hours .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronate esters.
Substitution: The compound can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include boronic acids, boronate esters, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry: In chemistry, 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is used as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds and is widely used in Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and enzyme inhibitors. It has applications in the development of drugs for treating tumors and microbial infections .
Industry: In the industrial sector, this compound is used in the production of polymers and as a fluorescent probe for detecting various ions and molecules .
Comparison with Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure and is used in similar applications, particularly in organic synthesis.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another similar compound used in organic synthesis and pharmaceutical applications.
Uniqueness: 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific functional groups that allow for versatile applications in various fields. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)17)11(8-9)18-5/h6-8H,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKFPQHYQIWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157273 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936728-23-3 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936728-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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